molecular formula C11H17Cl2N3 B12219627 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride

4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride

Cat. No.: B12219627
M. Wt: 262.18 g/mol
InChI Key: GCKKHZSZVSSOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride is a heterocyclic compound that features both azetidine and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the formation of the azetidine ring followed by its incorporation into the quinazoline structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinazoline moiety can further modulate these interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of azetidine and quinazoline moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

IUPAC Name

4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride

InChI

InChI=1S/C11H15N3.2ClH/c1-2-5-10-9(4-1)11(13-8-12-10)14-6-3-7-14;;/h8H,1-7H2;2*1H

InChI Key

GCKKHZSZVSSOSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC3.Cl.Cl

Origin of Product

United States

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